molecular formula C7H13NO4 B3052303 Dimethyl DL-glutamate CAS No. 40149-68-6

Dimethyl DL-glutamate

Cat. No.: B3052303
CAS No.: 40149-68-6
M. Wt: 175.18 g/mol
InChI Key: YEJSPQZHMWGIGP-UHFFFAOYSA-N
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Description

Dimethyl DL-glutamate (CAS: 13515-99-6) is a cell-permeable derivative of glutamic acid, supplied as a crystalline solid with the molecular formula C₇H₁₃NO₄·HCl and a molecular weight of 211.6 g/mol . It is synthesized by esterification of glutamic acid, resulting in dimethyl esterification at the α- and γ-carboxyl groups . This modification enhances its ability to cross cell membranes, making it a critical tool for studying intracellular glutamate metabolism and signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl DL-Glutamate (hydrochloride) can be synthesized through a two-stage process:

Industrial Production Methods

The industrial production of this compound (hydrochloride) involves similar synthetic routes but on a larger scale, ensuring high purity and yield. The compound is typically stored under inert gas conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Dimethyl DL-Glutamate (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted glutamate derivatives, which have different biological and chemical properties .

Scientific Research Applications

Pharmaceutical Development

Dimethyl DL-glutamate plays a crucial role as an intermediate in synthesizing pharmaceuticals, particularly in developing drugs for neurological disorders. Its ability to penetrate cell membranes allows it to mimic the action of glutamate, a key neurotransmitter, making it useful in drug formulations targeting conditions such as epilepsy and Alzheimer's disease.

Case Study: Insulin Secretion Modulation
Research has shown that DiMeGlu enhances insulin secretion from pancreatic beta cells in response to glucose. In vitro studies indicated that concentrations of 3.0-10.0 mM DiMeGlu significantly increased insulin release when combined with glucose and other stimulants like L-leucine . This suggests potential therapeutic applications in diabetes management.

Biochemical Studies

In biochemical research, this compound is utilized to investigate metabolic pathways and enzyme activity. It serves as a cell-permeable form of glutamate, allowing researchers to study its intracellular functions without the limitations of traditional glutamate applications.

Table 1: Summary of Biochemical Applications

Application AreaDescription
Metabolic PathwaysStudying the role of glutamate in cellular metabolism
Enzyme ActivityInvestigating enzyme kinetics and regulation
Cellular ProcessesAnalyzing mRNA synthesis and protein phosphorylation

Food Industry

This compound is also employed as a flavor enhancer in the food industry. Its savory taste profile makes it appealing for food manufacturers looking to improve product flavor without adding significant calories or sodium.

Application Example: Flavor Enhancement
Food products containing DiMeGlu can achieve a more robust umami flavor, which is particularly beneficial in processed foods where natural flavors may be lacking.

Agricultural Applications

In agriculture, this compound is explored for its potential use in fertilizers aimed at enhancing plant growth and yield. Research indicates that it may stimulate root development and improve nutrient uptake.

Table 2: Agricultural Research Insights

Study FocusFindings
Fertilizer DevelopmentIncreased plant growth rates observed with DiMeGlu application
Nutrient UptakeEnhanced absorption of key nutrients in treated plants

Cosmetic Formulations

This compound finds applications in the cosmetic industry as a stabilizer or emulsifier. It enhances the texture and stability of creams and lotions, making it a valuable ingredient for cosmetic manufacturers.

Case Study: Emulsion Stability
In formulations tested for emulsion stability, DiMeGlu demonstrated improved viscosity and reduced separation over time compared to control formulations without this compound .

Mechanism of Action

Dimethyl DL-Glutamate (hydrochloride) enhances insulin release by acting on β-cells. It potentiates the insulinotropic potential of glyburide and glucagon-like peptide 1. The compound is cytotoxic to myeloid cells and acts as an antagonist of glutamate-mediated neurosignaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

DL-Glutamic Acid

  • Structure: Non-esterified racemic mixture of D- and L-glutamic acid.
  • Applications :
    • Found elevated in metabolomic studies of autoimmune gastritis (AG) and reactive gastritis (RG) compared to healthy controls .
    • Substrate for microbial synthesis of poly-γ-glutamate (PGA), a biodegradable polymer .
  • Key Differences :
    • Lacks cell permeability due to unmodified carboxyl groups, limiting its use in intracellular studies .
    • Higher abundance in ASD (autism spectrum disorder) microbiomes compared to unaffected siblings .

Sodium DL-Glutamate

  • Structure : Sodium salt of DL-glutamic acid (CAS: 16177-21-2).
  • Applications :
    • Used in food additives (e.g., flavor enhancer E621) and industrial processes .
  • Key Differences: Ionic form restricts membrane permeability, unlike the lipophilic dimethyl ester . No reported insulinotropic or metabolic effects.

Poly-γ-Glutamate (PGA)

  • Structure : High-molecular-weight polymer of γ-linked glutamic acid residues.
  • Applications :
    • Produced by Bacillus subtilis via enzymatic polymerization of DL-glutamate .
    • Used in biodegradable materials, drug delivery, and wastewater treatment .
  • Key Differences :
    • Macromolecular structure prevents cellular uptake, contrasting with the small-molecule dimethyl ester .
    • Exhibits crystallinity and thermal stability (Tm ~50–100°C) depending on stereochemistry .

Copoly(γ,DL-glutamate)s

  • Structure : Copolymers with alkyl side chains (e.g., octadecyl, dodecyl).
  • Applications :
    • Engineered for tunable thermal properties (Tm ranges: 50–100°C) in material science .
  • Key Differences: Random or alternating stereochemistry affects crystallinity (amorphous vs. crystalline) . No reported biological activity compared to dimethyl DL-glutamate’s metabolic effects.

N-Acetyl-L-Glutamic Acid

  • Structure : Acetylated derivative of L-glutamic acid.
  • Applications :
    • Intermediate in arginine biosynthesis and urea cycle regulation .
  • Key Differences: Acetylation at the amino group alters metabolic pathways compared to esterified carboxyl groups in this compound .

Comparative Data Table

Compound Structure Molecular Weight (g/mol) Solubility Key Applications Biological Effects
This compound C₇H₁₃NO₄·HCl 211.6 Organic solvents, PBS Diabetes research, HIV studies Insulin secretion, T cell inhibition
DL-Glutamic Acid C₅H₉NO₄ 147.1 Aqueous buffers Metabolomics, polymer synthesis Microbiome biomarker
Sodium DL-Glutamate C₅H₈NNaO₄ 191.1 Water Food additive, industrial uses None reported
Poly-γ-Glutamate (PGA) (C₅H₇NO₃)ₙ Variable (~10⁵ Da) Aqueous (pH-dependent) Biodegradable materials None reported
N-Acetyl-L-Glutamic Acid C₇H₁₁NO₅ 189.2 Water, ethanol Urea cycle regulation Metabolic intermediate

Research Findings and Mechanistic Insights

  • This compound: In pancreatic islets, it increases O₂ uptake and potentiates glucose-stimulated insulin secretion by balancing oxidation of endogenous fatty acids and exogenous glucose . Cytotoxic to myeloid cells at high concentrations, limiting its therapeutic use .
  • DL-Glutamic Acid :
    • Elevated in autoimmune gastritis, correlating with dysregulated one-carbon metabolism and DNA methylation .
  • PGA :
    • Biosynthesis in B. subtilis involves a membrane-bound synthetase complex (PgsBCA) that utilizes DL-glutamate supplied by glutamate racemase .

Biological Activity

Dimethyl DL-glutamate (DiMeGlu) is a synthetic derivative of glutamic acid, primarily recognized for its role as a cell-permeable form of glutamate. This compound has garnered attention in various fields, particularly in pharmacological research, due to its significant biological activities and potential therapeutic applications.

This compound has the chemical formula C7H13NO4C_7H_{13}NO_4 and typically exists as a hydrochloride salt, enhancing its solubility in aqueous solutions. This property facilitates its use in biological studies, particularly in investigating the functions of glutamate within cells.

DiMeGlu mimics the action of natural glutamate, acting as an excitatory neurotransmitter. It plays a pivotal role in insulin secretion from pancreatic beta cells. Research indicates that DiMeGlu enhances insulin release in response to glucose stimulation, making it a valuable tool for studying glucose metabolism and potential treatments for diabetes.

Key Findings:

  • Insulin Secretion : DiMeGlu has been shown to augment insulin release when administered alongside glucose or other stimulants like L-leucine. In vitro studies demonstrate that concentrations between 3.0-10.0 mM can significantly enhance insulin output from isolated islets .
  • Augmentation of GLP-1 Action : In vivo studies reveal that DiMeGlu can potentiate the insulinotropic action of glucagon-like peptide-1 (GLP-1), indicating its role in enhancing the effects of incretin hormones .

Applications in Research

This compound is utilized across various research domains:

  • Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting neurological disorders, providing insights into neurotransmitter functions and metabolic pathways .
  • Biochemical Studies : Researchers employ DiMeGlu to study enzyme activity and metabolic pathways, enhancing understanding of cellular processes .
  • Food Industry : It is used as a flavor enhancer due to its savory taste profile, benefiting food manufacturers .
  • Agricultural Applications : Investigations into its potential as a fertilizer component are ongoing, focusing on enhancing plant growth .

Comparative Analysis

The following table summarizes the characteristics and applications of this compound compared to related compounds:

CompoundChemical FormulaKey CharacteristicsApplications
This compoundC7H13NO4Cell-permeable; enhances insulin secretionPharmaceutical, biochemical, food industry
Dimethyl L-glutamateC7H13NO4Similar structure; primarily used in researchNeurotransmitter studies
L-Glutamic acidC5H9NO4Natural amino acid; key role in neurotransmissionNutritional supplements
N-Methyl-DL-aspartateC6H10N2O4Potent agonist for glutamate receptorsLearning and memory research

Case Studies and Research Findings

  • Insulin Secretion Amplification : A study demonstrated that DiMeGlu significantly amplified both phases of glucose-induced insulin granule exocytosis in MIN6-K8 cells, supporting its role as an amplifying signal in incretin-induced insulin secretion .
  • Cytotoxicity Concerns : While DiMeGlu has beneficial effects on insulin secretion, it has also been reported to exhibit cytotoxicity towards myeloid cells, highlighting the need for cautious application in therapeutic contexts .

Q & A

Basic Research Questions

Q. What are the optimal methods for preparing dimethyl DL-glutamate solutions in biological studies?

this compound hydrochloride is typically dissolved in organic solvents (e.g., ethanol, DMSO) at concentrations of 5–15 mg/mL, followed by dilution into aqueous buffers like PBS (pH 7.2) to minimize residual solvent effects. Direct dissolution in aqueous buffers is feasible (~10 mg/mL solubility), but solutions should be used within 24 hours due to instability . For cell-based studies, ensure solvent concentrations remain below cytotoxic thresholds (e.g., <0.1% DMSO) .

Q. How can researchers validate the purity and structural integrity of this compound in experimental setups?

Use high-performance liquid chromatography (HPLC) with pre-column derivatization using agents like OPA-IBLC (ortho-phthalaldehyde and 3-mercaptopropionic acid). This method enables sensitive detection of amino acid derivatives, including this compound, with UV protection (e.g., amber vials) to prevent degradation . Cross-reference results with nuclear magnetic resonance (NMR) or mass spectrometry (MS) for structural confirmation.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Adhere to OSHA guidelines:

  • Use fume hoods or well-ventilated areas to avoid inhalation (H335 hazard) .
  • Wear nitrile gloves and safety goggles to prevent skin/eye irritation (H315, H319) .
  • In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical consultation .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s cytotoxicity across cell types?

Cytotoxicity varies by cell lineage: this compound enhances insulin release in pancreatic β-cells but acts as a neurosignaling antagonist and myeloid cell toxin. To resolve contradictions:

  • Perform dose-response curves (e.g., 0.1–10 mM) across cell lines.
  • Assess mitochondrial health (e.g., MTT assays) and apoptosis markers (e.g., caspase-3 activation) to identify cell-specific thresholds .
  • Control for solvent effects (e.g., DMSO) using solvent-only vehicle groups .

Q. What advanced spectroscopic techniques enable quantitative analysis of this compound in solid-state formulations?

Terahertz time-domain spectroscopy (THz-TDS) at 0.5–3.0 THz distinguishes this compound from its monohydrate via unique absorption peaks (e.g., 1.24 THz for the monohydrate). Pair this with density functional theory (DFT) simulations to predict vibrational modes and validate crystallinity . For mixtures, use THz-TDS calibration curves based on absorption amplitude vs. concentration .

Q. How can derivatization protocols for this compound be optimized for high-throughput amino acid analysis?

Refine OPA-IBLC derivatization by:

  • Adjusting reagent molarity (e.g., 170 mM OPA, 260 mM IBLC) to enhance fluorescence yield .
  • Automating mixing ratios using microfluidic systems to reduce variability.
  • Validating with internal standards (e.g., deuterated glutamic acid) to correct for matrix effects in complex biological samples .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible studies?

  • Monitor reaction intermediates via thin-layer chromatography (TLC) or real-time infrared (IR) spectroscopy.
  • Standardize purification using reverse-phase HPLC with a C18 column and isocratic elution (e.g., 70:30 water:acetonitrile + 0.1% TFA).
  • Characterize batches using X-ray diffraction (XRD) to confirm crystalline consistency .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in this compound’s bioactivity across in vitro vs. in vivo models?

  • Compare pharmacokinetic parameters (e.g., half-life, bioavailability) using LC-MS/MS to identify metabolic differences.
  • Evaluate tissue-specific uptake via radiolabeled tracers (e.g., ¹⁴C-dimethyl DL-glutamate) in animal models.
  • Account for blood-brain barrier permeability in neurostudies, which may limit in vivo efficacy .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in complex assays?

  • Use nonlinear regression (e.g., log[inhibitor] vs. response in Prism) to calculate EC₅₀/IC₅₀ values.
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Employ machine learning (e.g., random forests) to identify confounding variables in high-dimensional datasets .

Q. Methodological Resources

  • Spectral Data : Reference THz-TDS absorption profiles for polymorph identification .
  • Safety Protocols : Follow OSHA-compliant SDS guidelines for handling and disposal .
  • Analytical Validation : Cross-validate HPLC and MS data with public databases (e.g., MDL Patent Chemistry Database) to ensure reproducibility .

Properties

IUPAC Name

dimethyl 2-aminopentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJSPQZHMWGIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40149-68-6
Record name 1,5-Dimethyl glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40149-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl DL-glutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040149686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIMETHYL DL-GLUTAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y82B5JJE37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Dimethyl DL-glutamate
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